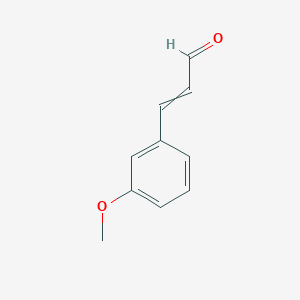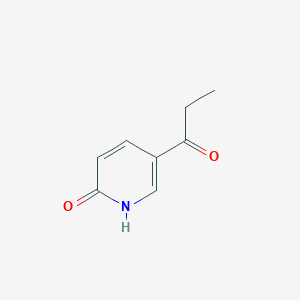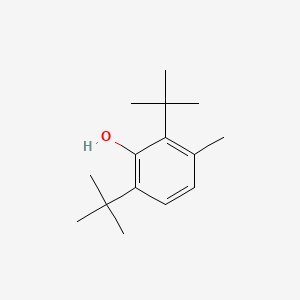
Phenol,2,6-bis(1,1-dimethylethyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-, also known as 2,6-di-tert-butyl-4-methylphenol, is an organic compound with the molecular formula C15H24O. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and one methyl group attached to the benzene ring. This compound is widely used in various industrial applications due to its antioxidant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction proceeds as follows:
Alkylation Reaction: Phenol reacts with isobutylene in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out at elevated temperatures (around 100-150°C) to facilitate the formation of the tert-butyl groups.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- is carried out in large-scale reactors equipped with efficient mixing and temperature control systems. The process involves continuous feeding of phenol and isobutylene into the reactor, where the alkylation reaction takes place. The product is then separated and purified using distillation columns and crystallizers.
化学反応の分析
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Reagents like nitric acid, bromine, and sulfuric acid are used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Quinones, hydroxyquinones
Reduction: Hydroxy derivatives
Substitution: Nitro, bromo, and sulfonyl derivatives
科学的研究の応用
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers during processing and storage.
Biology: Employed in studies related to oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized as a stabilizer in fuels, lubricants, and plastics to enhance their shelf life and performance.
作用機序
The antioxidant activity of Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenoxyl radical formed during the antioxidant process. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells and materials from oxidative stress.
類似化合物との比較
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- can be compared with other similar compounds, such as:
2,6-Di-tert-butylphenol: Lacks the methyl group at the 3-position, resulting in slightly different antioxidant properties.
2,4-Di-tert-butylphenol: Has tert-butyl groups at the 2 and 4 positions, leading to different steric and electronic effects.
Butylated hydroxytoluene (BHT): A widely used antioxidant with similar tert-butyl groups but different overall structure and properties.
Conclusion
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- is a versatile compound with significant applications in various fields due to its antioxidant properties. Its unique structure and reactivity make it an important compound in scientific research and industrial applications.
特性
CAS番号 |
608-49-1 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
2,6-ditert-butyl-3-methylphenol |
InChI |
InChI=1S/C15H24O/c1-10-8-9-11(14(2,3)4)13(16)12(10)15(5,6)7/h8-9,16H,1-7H3 |
InChIキー |
UHZLTTPUIQXNPO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


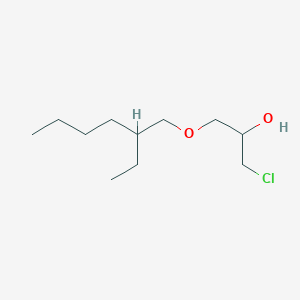
![4,4,5,5-tetramethyl-2-[(E)-5-phenylpent-1-enyl]-1,3,2-dioxaborolane](/img/structure/B8757653.png)
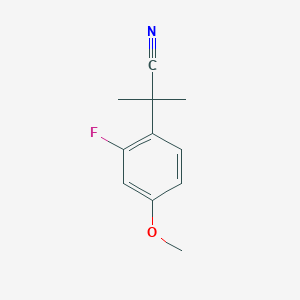
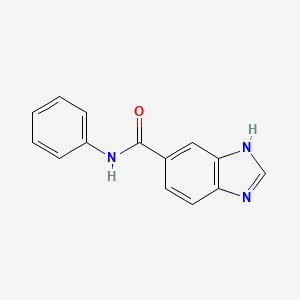
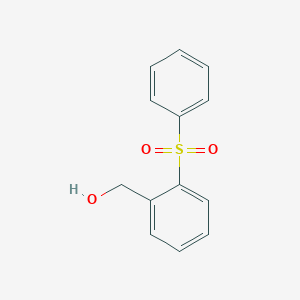
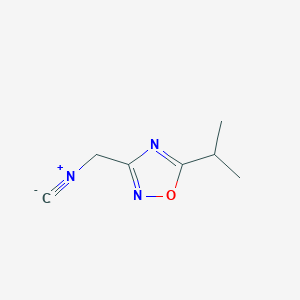
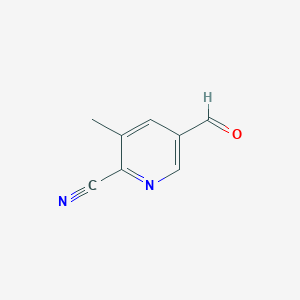
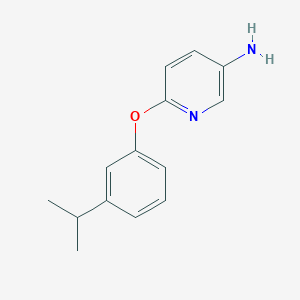
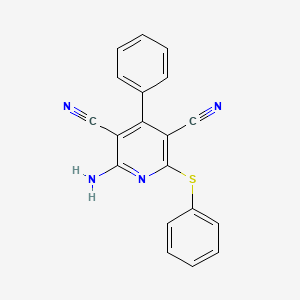
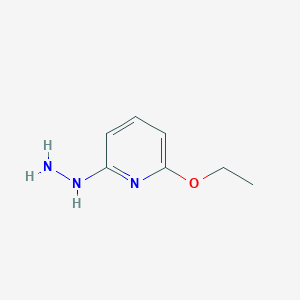
![4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)cyclohexanone](/img/structure/B8757713.png)
![(1S,3S,4R)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B8757714.png)
